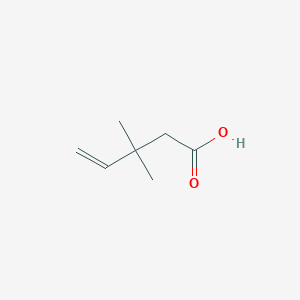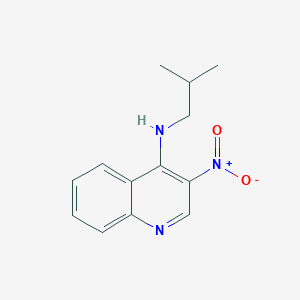
4-Isobutylamino-3-nitroquinoline
概要
説明
4-Isobutylamino-3-nitroquinoline (INQ) is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and organic synthesis. INQ possesses unique structural features that make it a promising candidate for the development of new drugs and therapeutic agents.
科学的研究の応用
Hypoxia-selective Antitumor Agents
4-Isobutylamino-3-nitroquinoline and its analogs have been evaluated as hypoxia-selective cytotoxins and radiosensitizers. They demonstrate varying degrees of hypoxic selectivity, mainly through oxygen-sensitive bioreduction leading to DNA alkylation. Some compounds in this class show improved selectivity and therapeutic indices as hypoxic cell radiosensitizers, but their activity in vivo against hypoxic cells in tumors remains a challenge (Denny et al., 1992).
Metabolic Reduction and Reactive Intermediates
Research on metabolic reduction of compounds like 4-nitroquinoline N-oxide (a related compound) in mammalian cells reveals the production of radical intermediates. These intermediates stimulate oxygen consumption, indicating a potential role in DNA damage and cytotoxicity mechanisms (Biaglow et al., 1977).
Mutagenesis Studies
4-Nitroquinoline compounds have been used in mutagenesis studies, particularly in model organisms like Aspergillus nidulans. They induce mutations in bacteria, fungi, and animals, aiding in the study of DNA damage and repair mechanisms (Downes et al., 2014).
Interaction with DNA
Studies on 4-Nitroquinoline compounds' interaction with DNA highlight the correlation between carcinogenicity and DNA interaction. They form a crucial basis for understanding the mechanisms of carcinogenic action at the molecular level (Matsushima et al., 1967).
Redox Cycling and Bioreductive Drugs
4-Isobutylamino-3-nitroquinoline derivatives are studied for their redox cycling capabilities and selective toxicity in hypoxic conditions, making them potential bioreductive drugs. The efficiency of these drugs is influenced by factors like drug-induced oxygen consumption and the rate of metabolic reduction (Siim et al., 1995).
DNA Targeting and Cytotoxicity
Research explores whether DNA binding influences the cytotoxic potency, hypoxic selectivity, or cellular uptake of basic nitroquinoline bioreductive drugs. It's found that DNA binding is not a major determinant of these properties, suggesting other mechanisms underlie the cytotoxic potency and selectivity (Siim et al., 1994).
Carcinogenesis Models
4-Nitroquinoline compounds are used in carcinogenesis models, particularly for studying oral squamous cell carcinoma. These models help in evaluating molecular-targeted prevention and treatment strategies (Vitale-Cross et al., 2009).
特性
IUPAC Name |
N-(2-methylpropyl)-3-nitroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(2)7-15-13-10-5-3-4-6-11(10)14-8-12(13)16(17)18/h3-6,8-9H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUWBBGUDMBQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451360 | |
| Record name | 4-Isobutylamino-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutylamino-3-nitroquinoline | |
CAS RN |
99009-85-5 | |
| Record name | N-(2-Methylpropyl)-3-nitro-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99009-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isobutylamino-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Quinolinamine, N-(2-methylpropyl)-3-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

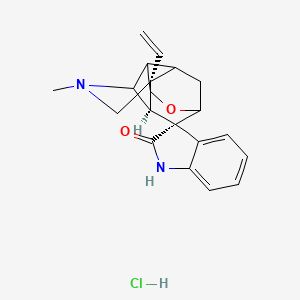
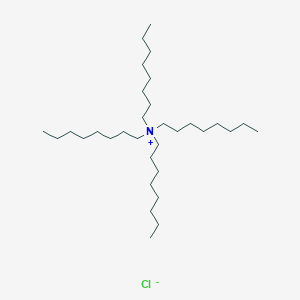
![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)
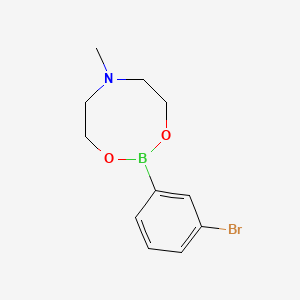
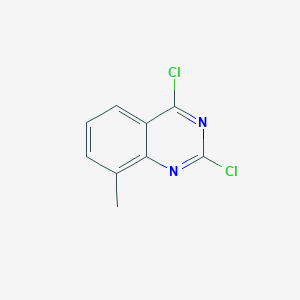
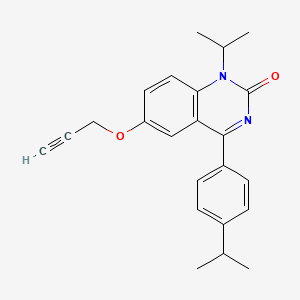
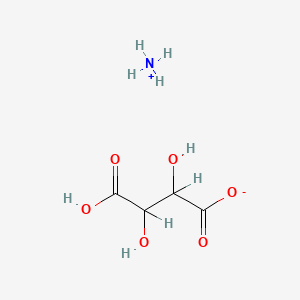
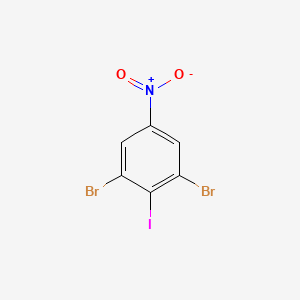
![(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B1589599.png)
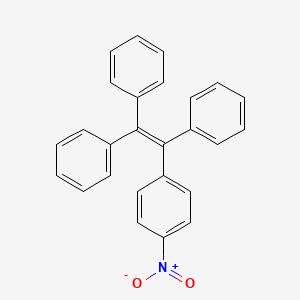
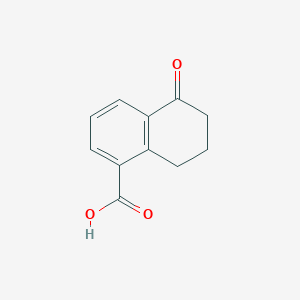
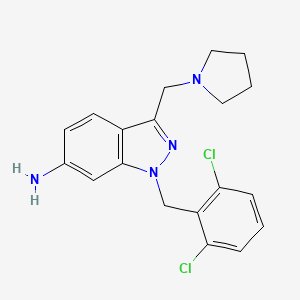
![1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole](/img/structure/B1589606.png)
